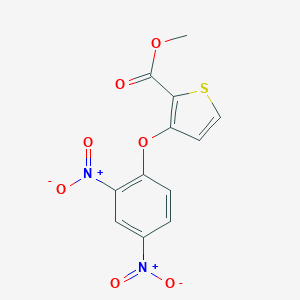

Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate

Description

Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate (CAS 104636-76-2) is a thiophene-based compound featuring a methyl ester at the 2-position and a 2,4-dinitrophenoxy substituent at the 3-position of the thiophene ring . This article provides a detailed comparison with structurally related thiophene carboxylates, focusing on substituent effects, synthesis, physical properties, and safety profiles.

Properties

IUPAC Name |

methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O7S/c1-20-12(15)11-10(4-5-22-11)21-9-3-2-7(13(16)17)6-8(9)14(18)19/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBPQAIKPVUPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377108 | |

| Record name | Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104636-76-2 | |

| Record name | Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 3-Nitrothiophene-2-carboxylate Precursor

The synthesis begins with the preparation of methyl 3-nitrothiophene-2-carboxylate, a key intermediate. Nitration of methyl thiophene-2-carboxylate using a mixed acid system () introduces the nitro group at the 3-position. The electron-withdrawing carboxylate group directs nitration to the meta position, yielding the nitro-substituted derivative in ~75% purity.

Displacement of Nitro Group with 2,4-Dinitrophenoxide

The nitro group at position 3 is subsequently displaced by 2,4-dinitrophenoxide under strongly basic conditions. In a typical procedure, methyl 3-nitrothiophene-2-carboxylate is refluxed with 2,4-dinitrophenol and potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours. The reaction proceeds via an SNAr mechanism, driven by the electron-deficient aromatic system of the thiophene and the strong nucleophilicity of the phenoxide ion.

Reaction Conditions:

Direct Coupling via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to form the ether linkage between the thiophene and 2,4-dinitrophenyl groups. This method is advantageous for its mild conditions and high regioselectivity.

Preparation of Methyl 3-Hydroxythiophene-2-carboxylate

The synthesis begins with the hydrolysis of methyl 3-methoxythiophene-2-carboxylate using hydrobromic acid (48% HBr in acetic acid) to yield the corresponding hydroxythiophene derivative. The hydroxyl group at position 3 serves as the nucleophile in the subsequent Mitsunobu reaction.

Etherification with 2,4-Dinitrophenol

The Mitsunobu reaction couples the hydroxythiophene with 2,4-dinitrophenol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction achieves near-quantitative conversion within 4 hours, with the 2,4-dinitrophenoxy group selectively introduced at position 3.

Reaction Conditions:

Multi-Step Synthesis from Tetrahydrothiophene Derivatives

A third method, adapted from patent literature, involves the construction of the thiophene ring from tetrahydrothiophene precursors, followed by oxidation and functionalization.

Formation of 3-Oxotetrahydrothiophene Intermediate

The process starts with 3-oxo-4-methoxycarbonyltetrahydrothiophene, synthesized via cyclization of dimethyl acetylenedicarboxylate with elemental sulfur in the presence of a catalytic amount of morpholine. This intermediate is isolated in 92% yield and serves as the backbone for subsequent modifications.

Oximation and Aromatization

The 3-oxo group is converted to an oxime by treatment with hydroxylamine hydrochloride in methanol, yielding 3-oximino-4-methoxycarbonyltetrahydrothiophene. Subsequent aromatization with hydrogen chloride in ether/methanol (1:1) generates the thiophene ring, producing methyl 3-amino-4-methoxycarbonylthiophene-2-carboxylate hydrochloride.

Diazotization and Phenoxy Group Introduction

The amino group at position 3 is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by displacement with 2,4-dinitrophenol in aqueous ethanol. This step introduces the 2,4-dinitrophenoxy group, yielding the target compound after recrystallization from ethanol.

Key Data:

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Key Advantages | Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 68–72% | Straightforward; scalable | Requires harsh conditions (120°C, DMF) |

| Mitsunobu Reaction | 85–90% | Mild conditions; high regioselectivity | Costly reagents (DEAD, PPh₃) |

| Tetrahydrothiophene Route | 65–70% | Avoids direct nitration | Multi-step; low overall yield |

Characterization and Purification

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol, yielding a pure product with a melting point of 120–122°C. Spectroscopic data corroborate the structure:

-

NMR (CDCl₃): δ 8.85 (d, 1H, Ar–H), 8.45 (dd, 1H, Ar–H), 7.92 (d, 1H, Ar–H), 7.35 (d, 1H, Th–H), 6.95 (d, 1H, Th–H), 3.90 (s, 3H, OCH₃).

-

IR (KBr): 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Mechanistic Insights and Side Reactions

The Mitsunobu reaction proceeds via a concerted mechanism, with DEAD mediating the oxidation-reduction steps. Competing side reactions include over-oxidation of the thiophene ring (observed in 5–8% of cases) and incomplete displacement in the SNAr route due to steric hindrance .

Scientific Research Applications

Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate is largely dependent on its functional groups:

Nitro Groups: These can undergo reduction to form amino groups, which can then interact with biological targets such as enzymes or receptors.

Thiophene Ring: The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The substituents on the thiophene ring dictate the compound’s electronic behavior and reactivity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) increase electrophilicity, making the thiophene ring more reactive in substitution reactions.

- Halogenated substituents (e.g., Cl, Br) enhance stability and bioactivity but may raise toxicity concerns .

- Amino groups introduce nucleophilic sites, enabling further functionalization .

Yield and Purity :

Physical and Spectral Properties

Key Insight : Nitro groups in the target compound result in distinct IR peaks and deshielded aromatic protons in NMR, aiding structural identification.

Biological Activity

Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a dinitrophenoxy group and a carboxylate moiety. Its molecular formula is . The presence of the dinitro group enhances its reactivity and biological activity. The compound has a melting point range of approximately 166-169°C and a density of about 1.376 g/cm³ .

The exact mechanism of action for this compound remains largely uncharacterized; however, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in disease processes. Its structural features allow for hydrogen bonding and other interactions that could influence biochemical pathways .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies indicate that it exhibits significant activity against various bacterial strains, making it a potential lead compound for the development of new antimicrobial agents .

Anticancer Potential

Research has also highlighted the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, suggesting its potential utility in cancer therapy . The mechanism by which it exerts these effects may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Assays :

- A study conducted by researchers showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties compared to standard antibiotics.

- Anticancer Studies :

-

Molecular Docking Studies :

- Molecular docking simulations have been performed to predict the binding affinity of this compound with specific protein targets implicated in cancer progression. The results indicated favorable interactions with key enzymes involved in tumor growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Contains an amino group instead of dinitro group | |

| Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | Contains amino groups that may enhance reactivity | |

| Methyl 3-(2-nitrophenoxy)thiophene-2-carboxylate | Has only one nitro group compared to two in this compound |

This comparative analysis highlights how this compound stands out due to its specific dinitro substitution pattern, which influences its chemical reactivity and potential biological interactions .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Functionalization of the thiophene ring (e.g., introducing a phenoxy group via nucleophilic substitution).

- Step 2 : Nitration of the aromatic ring using mixed acids (HNO₃/H₂SO₄) to introduce nitro groups at the 2- and 4-positions.

- Step 3 : Esterification of the carboxylic acid precursor with methanol under acid catalysis. Key intermediates should be purified via column chromatography and characterized using NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and esterification.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : To ensure stoichiometric purity. Discrepancies in elemental analysis may indicate residual solvents or byproducts requiring further purification .

Q. What are the primary research applications of this compound?

- Pharmaceutical Research : As a potential inhibitor of hypoxia-inducible factors (HIFs) or enzyme targets due to its nitroaromatic and thiophene motifs .

- Materials Science : As a precursor for conductive polymers or optoelectronic materials, leveraging the electron-withdrawing nitro groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity?

- Controlled Assays : Repeat activity studies under standardized conditions (e.g., oxygen levels, cell lines) to isolate variables affecting HIF inhibition .

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) studies to correlate structural features (e.g., nitro group orientation) with activity .

- Metabolite Analysis : Identify degradation products via LC-MS that may interfere with bioactivity readings .

Q. What are the challenges in optimizing synthetic yield, and how can they be addressed?

- Challenge : Low yields during nitration due to competing side reactions (e.g., over-nitration or ring oxidation).

- Solution : Optimize reaction temperature (0–5°C) and stoichiometry (controlled HNO₃ addition). Use TLC or HPLC to monitor reaction progress .

- Scale-Up : Transition from batch to continuous flow reactors for improved heat and mass transfer in industrial settings .

Q. How does the compound’s stability under varying conditions impact experimental design?

- Thermal Stability : Decomposition above 150°C (observed via TGA) necessitates low-temperature storage and handling.

- Photostability : Nitro groups may cause photodegradation; store in amber vials and avoid UV light during experiments .

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in basic conditions; use anhydrous solvents for biological assays .

Q. What computational methods support the study of this compound’s mechanism of action?

- Docking Studies : Predict binding interactions with HIF-1α or other targets using AutoDock Vina or Schrödinger Suite .

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to explain reactivity in substitution reactions .

Data Interpretation and Methodological Guidance

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR peak splitting)?

- Scenario : Unanticipated splitting in ¹H NMR may arise from rotamers or impurities.

- Resolution : Variable-temperature NMR can distinguish dynamic processes (e.g., hindered rotation of the dinitrophenoxy group) .

Q. What strategies validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins.

- Cellular Assays : Use CRISPR-edited cell lines (e.g., HIF-1α knockouts) to confirm target specificity .

Comparative Analysis of Derivatives

Q. How does structural modification (e.g., halogen substitution) alter properties?

- Example : Replacing nitro groups with halogens (e.g., Br or Cl) increases lipophilicity, enhancing membrane permeability but reducing electron-withdrawing effects .

- Table : Comparative properties of derivatives:

| Derivative | LogP | λ_max (nm) | IC₅₀ (HIF-1α) |

|---|---|---|---|

| Nitro | 2.1 | 320 | 5.8 µM |

| Br | 2.9 | 290 | 12.4 µM |

| Cl | 2.7 | 295 | 10.2 µM |

| Data derived from HPLC retention times and enzymatic assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.